Enhanced Lipophilicity Relative to the 3-Methoxybenzamide Scaffold Drives Differential Membrane Permeability
The target compound exhibits a significantly higher predicted LogP (2.83–3.38) compared to its parent scaffold, 3-methoxybenzamide (predicted LogP: ~0.9), a difference driven by the addition of the bromine atom and the N-butyl side chain [1]. This increased lipophilicity is a critical differentiator for studies requiring cellular or tissue penetration, as it influences passive membrane diffusion rates and compound distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 2.83 (ACD/LogP) to 3.38 (LogP) |
| Comparator Or Baseline | 3-Methoxybenzamide: LogP ~0.9 |
| Quantified Difference | Target compound LogP is 1.9–2.5 units higher than comparator |
| Conditions | Predicted computational property (ACD/Labs or XLogP3) |
Why This Matters
This difference justifies procurement of the specific compound for applications requiring passive diffusion across biological membranes, such as cell-based assays or studies on intracellular targets.
- [1] PubChem. (n.d.). 3-Methoxybenzamide (Compound Summary). Computed Properties: XLogP3-AA: 0.9. View Source
